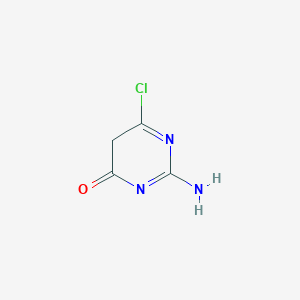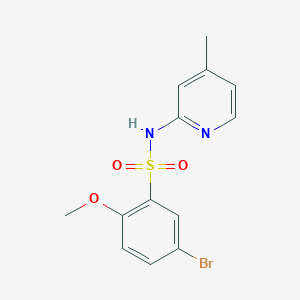
2-amino-6-chloro-5H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-5H-pyrimidin-4-one, also known as ACP, is a heterocyclic compound that has shown great potential in scientific research. It is a pyrimidine derivative that has gained attention due to its unique chemical properties and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-amino-6-chloro-5H-pyrimidin-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application. In studies focused on anti-inflammatory effects, it has been shown to reduce the production of inflammatory cytokines and prostaglandins. In anti-cancer studies, it has been shown to induce apoptosis and inhibit cell proliferation. In studies focused on Alzheimer's disease and Parkinson's disease, it has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-amino-6-chloro-5H-pyrimidin-4-one is its versatility in various scientific research applications. It has been shown to have potential in treating multiple diseases and has been used as a precursor in the synthesis of other biologically active compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-amino-6-chloro-5H-pyrimidin-4-one. One direction is to continue studying its potential as a therapeutic agent in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential in treating other diseases, such as viral infections. Additionally, further research could be done to improve its solubility in water, which would make it more practical for use in certain experiments. Finally, it could be studied further as a precursor in the synthesis of other biologically active compounds.
Métodos De Síntesis
The synthesis of 2-amino-6-chloro-5H-pyrimidin-4-one involves a multi-step process that starts with the reaction of 2,4,6-trichloropyrimidine with ammonia. This reaction produces 2-amino-4,6-dichloropyrimidine, which is then reacted with ethyl acetoacetate to produce 2-amino-4,6-dichloro-5-ethoxycarbonylpyrimidine. This compound is then hydrolyzed to produce 2-amino-6-chloro-5-ethoxycarbonylpyrimidin-4-one, which is finally de-esterified to produce this compound.
Aplicaciones Científicas De Investigación
2-amino-6-chloro-5H-pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease. Additionally, it has been used as a precursor in the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
2-amino-6-chloro-5H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H2,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRQJRMSIXSASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=NC1=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)



![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)


![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)
![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)

![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
